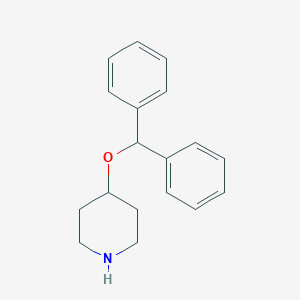

4-(Diphenylmethoxy)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Pharmaceutical Agents

The piperidine scaffold is a privileged structure in modern drug discovery, frequently incorporated into the core of active pharmaceutical ingredients (APIs). atamanchemicals.comtaylorandfrancis.com More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperidine moiety, a testament to its importance. ugent.beenamine.net The inclusion of this ring can advantageously modulate key properties of a drug molecule. thieme-connect.comresearchgate.net Specifically, the piperidine skeleton is known to influence the pharmacokinetic and pharmacodynamic behavior of bioactive molecules by enhancing membrane permeability, improving metabolic stability, and facilitating strong receptor binding. researchgate.net

The utility of piperidine derivatives spans a wide array of therapeutic categories. These compounds have been successfully developed as agents targeting the central nervous system (CNS), as well as anticancer, antiviral, analgesic, and anti-inflammatory drugs. bohrium.comugent.be The conformational flexibility of the piperidine ring allows it to mimic the shapes of various bioactive molecules, contributing to its broad applicability. atamanchemicals.com

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) |

| Donepezil | Acetylcholinesterase inhibitor (for Alzheimer's disease) |

| Fentanyl | Opioid Analgesic |

| Clopidogrel | Antiplatelet Agent |

| Pomalidomide | Immunomodulator (for Multiple Myeloma) |

This table presents a selection of well-known pharmaceutical agents that incorporate the piperidine structure, highlighting the scaffold's broad therapeutic impact. nih.govatamanchemicals.comtaylorandfrancis.comdokumen.pub

Historical Context of Piperidine-Containing Compounds in Drug Discovery

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both chemists obtained it from the reaction of piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid, which also gave the heterocycle its name. wikipedia.org

The piperidine structural motif is present in numerous naturally occurring alkaloids, many of which have profound physiological effects. wikipedia.org Notable historical examples include coniine, the toxic principle of poison hemlock used in the execution of Socrates, and atropine, found in deadly nightshade, which has long been used in medicine. encyclopedia.pubwikipedia.org The discovery of the biological activities of these natural compounds spurred further investigation into the piperidine scaffold. Over time, synthetic chemists began to utilize the piperidine ring as a foundational element for creating new therapeutic agents, leading to the development of major drug classes like the antipsychotics and potent analgesics. encyclopedia.pubacs.org

Overview of 4-(Diphenylmethoxy)piperidine as a Synthetic Intermediate

Within the vast family of piperidine derivatives, 4-(Diphenylmethoxy)piperidine serves as a crucial synthetic intermediate rather than an end-product therapeutic agent itself. ganeshremedies.com It is also known by the names Desalkyl Ebastine and 4-(Benzhydryloxy)piperidine. scbt.comlookchem.com Its primary significance lies in its role as a key building block in the synthesis of more complex pharmaceutical molecules. ganeshremedies.com

The most prominent application of 4-(Diphenylmethoxy)piperidine is as a precursor in the manufacture of Ebastine, an antihistamine agent. ganeshremedies.comscbt.com The compound provides the core piperidine and diphenylmethoxy moieties of the final drug structure. Patents describe processes for utilizing this intermediate in the preparation of a range of antihistaminic piperidine derivatives. google.com Furthermore, its deuterium-labeled isotopologue, 4-(Diphenylmethoxy)piperidine-d5, is used in research, often as a tracer for metabolism and pharmacokinetic studies. medchemexpress.eu The synthesis of this intermediate can be achieved through various routes, often involving the reaction of 4-hydroxypiperidine (B117109) with bromodiphenylmethane (B105614) or similar reagents. lookchem.com

Table 2: Physicochemical Properties of 4-(Diphenylmethoxy)piperidine

| Property | Value |

|---|---|

| CAS Number | 58258-01-8 |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| Appearance | Low melting light-brown solid |

| Melting Point | 202-204 °C |

| Boiling Point | 383.5 °C at 760 mmHg |

| Density | 1.09 g/cm³ |

Data compiled from chemical property databases. scbt.comlookchem.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) |

| 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) |

| 4-(Benzhydryloxy)piperidine |

| 4-(Diphenylmethoxy)piperidine |

| 4-(Diphenylmethoxy)piperidine-d5 |

| 4-hydroxypiperidine |

| Atropine |

| Bromodiphenylmethane |

| Clopidogrel |

| Coniine |

| Desalkyl Ebastine |

| Donepezil |

| Ebastine |

| Fentanyl |

| Haloperidol |

| Piperidine |

| Piperine |

| Pomalidomide |

| Raloxifene |

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOREVBRZVXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388512 | |

| Record name | 4-(Diphenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58258-01-8 | |

| Record name | 4-Benzhydryloxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058258018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZHYDRYLOXYPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QV6QD5VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 4 Diphenylmethoxy Piperidine

Established Synthetic Pathways for 4-(Diphenylmethoxy)piperidine

The primary and most well-documented method for synthesizing 4-(diphenylmethoxy)piperidine involves the direct condensation of diphenylmethanol (B121723) with 4-hydroxypiperidine (B117109). This approach is favored for its straightforwardness and relatively high yields under optimized conditions.

Condensation Reactions with Diphenylmethanol and 4-Hydroxypiperidine

The synthesis of 4-(diphenylmethoxy)piperidine can be achieved through the acid-catalyzed condensation of diphenylmethanol and 4-hydroxypiperidine. prepchem.com In a typical procedure, a mixture of diphenylmethanol, 4-hydroxypiperidine, and an acid catalyst such as p-toluenesulfonic acid monohydrate is heated. prepchem.com The reaction proceeds via the protonation of the hydroxyl group of diphenylmethanol, followed by the elimination of a water molecule to form a stable diphenylmethyl carbocation. The nucleophilic attack by the hydroxyl group of 4-hydroxypiperidine on this carbocation subsequently forms the ether linkage, yielding the desired product. prepchem.com

To drive the reaction towards completion, the water generated during the condensation is continuously removed. prepchem.com This is often accomplished by conducting the reaction at elevated temperatures, typically between 155-160°C, under reduced pressure. prepchem.com The use of a vacuum pump facilitates the removal of water, thereby shifting the equilibrium in favor of the product. prepchem.com

Optimization of Reaction Conditions and Yields

The efficiency of the condensation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of 4-(diphenylmethoxy)piperidine include temperature, pressure, and the molar ratio of reactants and catalyst.

Heating the reaction mixture to temperatures in the range of 155-160°C has been found to be effective. prepchem.com Applying a vacuum (e.g., 0.2 mm Hg) is crucial for the removal of water, which is a byproduct of the condensation. The choice of catalyst and its concentration also play a significant role. p-Toluenesulfonic acid monohydrate is a commonly used catalyst for this transformation. prepchem.com

Post-reaction workup typically involves partitioning the residue between an organic solvent, such as diethyl ether, and an aqueous base, like 2 N sodium hydroxide, to neutralize the acid catalyst and remove any unreacted starting materials. prepchem.com Subsequent washing, drying, and evaporation of the organic layer yields the crude product, which can be further purified, for instance, by recrystallization, to obtain 4-(diphenylmethoxy)piperidine with a melting point of approximately 56°C. prepchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Diphenylmethanol, 4-Hydroxypiperidine | prepchem.com |

| Catalyst | p-Toluenesulfonic acid monohydrate | prepchem.com |

| Temperature | 155-160°C | prepchem.com |

| Pressure | Vacuum (e.g., 0.2 mm Hg) | |

| Workup | Partitioning between diethyl ether and aqueous NaOH | prepchem.com |

Advanced Synthetic Methodologies for Novel Analogues

The development of novel analogues of 4-(diphenylmethoxy)piperidine often requires more sophisticated synthetic strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.

Reductive Etherification Techniques for Piperidinyl Ethers

Reductive etherification has emerged as a powerful tool for the synthesis of ethers, including piperidinyl ethers. This method typically involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent. A variety of catalytic systems have been developed for this transformation. For instance, a well-defined cationic Ru-H complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols using molecular hydrogen as the reducing agent in an aqueous solution. nih.gov

Another approach utilizes iron(III) chloride to catalyze the reductive etherification of carbonyl compounds with triethylsilane and an alkoxytrimethylsilane. organic-chemistry.org This method provides the corresponding alkyl ethers in good to excellent yields under mild reaction conditions. organic-chemistry.org Furthermore, trimethylsilyl (B98337) triflate (TMSOTf) has been used as a catalyst for the synthesis of ethers from carbonyl compounds and alkoxytrimethylsilanes via triethylsilane reduction. researchgate.net These techniques offer versatile pathways to substituted piperidinyl ethers, allowing for the coupling of various carbonyl compounds with substituted 4-hydroxypiperidines to generate a library of analogues.

Stereoselective Synthesis of Piperidine (B6355638) Derivatives

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of great importance. Several advanced strategies have been reported for the enantioselective and diastereoselective synthesis of substituted piperidines.

One such method involves the gold-catalyzed cyclization of N-homopropargyl amides to afford cyclic imidates, which can then be chemoselectively reduced and undergo a spontaneous Ferrier rearrangement to furnish piperidin-4-ones. These can be further reduced to the corresponding piperidin-4-ols with high diastereoselectivity. nih.gov Dieckmann cyclizations have also been employed for the enantioselective synthesis of substituted piperidine-2,4-diones, which can serve as versatile intermediates for various piperidine derivatives. core.ac.uk

Additionally, the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphepine, provides an effective route to functionalized piperidine derivatives with excellent stereoselectivity. acs.org These methods provide access to a wide range of enantiomerically enriched piperidine building blocks that can be further elaborated to create novel analogues of 4-(diphenylmethoxy)piperidine.

| Methodology | Key Features | Reference |

|---|---|---|

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. | nih.gov |

| Dieckmann Cyclization | Enantioselective synthesis of substituted piperidine-2,4-diones. | core.ac.uk |

| Chiral Phosphine-Catalyzed [4+2] Annulation | Excellent diastereo- and enantioselectivity for functionalized piperidines. | acs.org |

Functionalization of the Piperidine Nitrogen

Modification of the piperidine nitrogen is a common strategy for creating analogues with altered pharmacological profiles. The secondary amine of 4-(diphenylmethoxy)piperidine provides a convenient handle for introducing a wide array of substituents.

For example, a series of N-benzyl analogues of a related piperidine derivative have been synthesized and characterized. nih.gov These modifications involved the introduction of various alkyl, alkenyl, and alkynyl substituents on the phenyl ring of the benzyl (B1604629) group. nih.gov Such derivatizations can significantly impact the biological activity of the resulting compounds. The synthesis of these N-substituted analogues is typically achieved through standard alkylation or arylation reactions of the piperidine nitrogen. The choice of the substituent can be guided by structure-activity relationship (SAR) studies to optimize the desired biological effect. nih.gov Furthermore, rhodium-catalyzed C-H functionalization has been utilized to introduce substituents at various positions on the piperidine ring, with the site selectivity being controlled by the choice of catalyst and the protecting group on the nitrogen. nih.gov

Modifications of the Diphenylmethoxy Moiety

Modifications to the diphenylmethoxy portion of the 4-(diphenylmethoxy)piperidine scaffold are a key strategy for refining the properties of its derivatives. Chemical alterations to the two phenyl rings can significantly influence the compound's interactions with biological targets. Research has focused on introducing substituents to the aromatic rings to modulate activity and selectivity.

| Modification Strategy | Example Substituent | Position of Substitution | Rationale/Observed Effect |

| Alkylation of Phenyl Ring | Methyl (-CH₃) | para-position | To modulate biological activity and reduce CNS side-effects. |

Combinatorial Library Approaches for Derivative Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds, which is highly applicable to the 4-(diphenylmethoxy)piperidine scaffold. While specific literature detailing a combinatorial library solely for this compound is not extensively published, the principles of solid-phase organic synthesis (SPOS) used for other piperidine-based libraries are directly relevant.

A hypothetical combinatorial approach would involve immobilizing a core component of the molecule, such as 4-hydroxypiperidine or a protected version thereof, onto a solid support (resin). This resin-bound scaffold can then be subjected to a series of reactions in a systematic manner. For instance, a diverse collection of benzhydryl halides (diphenylmethyl halides) with various substituents on the phenyl rings could be reacted with the resin-bound 4-hydroxypiperidine to generate a library of derivatives with modified diphenylmethoxy moieties.

Alternatively, the synthesis could be designed to introduce diversity at the piperidine nitrogen. Following the creation of the core 4-(diphenylmethoxy)piperidine structure, a library could be generated by reacting the secondary amine of the piperidine ring with a wide array of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones via reductive amination. Methodologies like parallel synthesis, where each reaction is carried out in a separate vessel, or the "mix-and-split" technique could be employed to efficiently produce thousands of distinct analogs for screening.

| Combinatorial Strategy | Scaffold Component | Point of Diversification | Potential Building Blocks |

| Solid-Phase Synthesis | 4-Hydroxypiperidine | Diphenylmethoxy Moiety | Substituted Benzhydryl Halides |

| Solution-Phase Parallel Synthesis | 4-(Diphenylmethoxy)piperidine | Piperidine Nitrogen (N-1) | Alkyl Halides, Carboxylic Acids, Sulfonyl Chlorides, Aldehydes |

Chemical Characterization of Synthetic Products

The unambiguous identification and structural confirmation of 4-(diphenylmethoxy)piperidine and its synthesized derivatives are contingent upon a suite of analytical techniques. Spectroscopic analysis is fundamental to this process, providing detailed information about the molecular structure, connectivity, and functional groups present in the newly synthesized compounds.

Spectroscopic Analysis (e.g., NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are indispensable for the characterization of 4-(diphenylmethoxy)piperidine. Each technique offers unique insights into the molecule's architecture.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(diphenylmethoxy)piperidine and its derivatives is characterized by specific absorption bands that signify its key functional groups. Data from related compounds, such as 4-diphenylmethoxy-1-methyl-piperidine, show characteristic peaks for C-H stretching of the aromatic rings (typically around 3000-3100 cm⁻¹), aliphatic C-H stretching of the piperidine ring (around 2800-3000 cm⁻¹), C-O-C ether stretching (around 1050-1150 cm⁻¹), and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹). For the parent compound, an N-H stretching band would also be expected around 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(diphenylmethoxy)piperidine (C₁₈H₂₁NO), the expected exact mass is 267.1623 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted mass spectrometry data for the protonated molecule ([M+H]⁺) shows an m/z (mass-to-charge ratio) of 268.1696. Other common adducts, such as the sodium adduct ([M+Na]⁺), are also used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For 4-(diphenylmethoxy)piperidine, one would expect to see:

A complex multiplet in the aromatic region (approx. 7.20-7.50 ppm) corresponding to the ten protons of the two phenyl groups.

A singlet or a sharp peak for the methine proton (CH attached to the two phenyl groups and the ether oxygen) further downfield.

A series of multiplets for the piperidine ring protons. The proton at C-4 (adjacent to the ether oxygen) would be shifted downfield compared to other piperidine protons. The protons on C-2, C-6, C-3, and C-5 would appear as distinct multiplets in the aliphatic region.

A broad singlet for the N-H proton of the piperidine ring, the chemical shift of which can be variable.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show:

Signals in the aromatic region (approx. 120-145 ppm) for the carbons of the two phenyl rings.

A signal for the methine carbon of the diphenylmethoxy group.

Signals corresponding to the five distinct carbons of the piperidine ring. The carbon at C-4, bonded to the oxygen, would be the most downfield of the aliphatic carbons.

The following table summarizes the expected and reported spectroscopic data for the structural elucidation of 4-(diphenylmethoxy)piperidine.

| Spectroscopic Technique | Feature | Expected/Reported Value | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion ([M]⁺) | m/z = 267.1623 | Confirms the molecular weight and formula (C₁₈H₂₁NO). |

| Protonated Molecule ([M+H]⁺) | m/z = 268.1696 | Commonly observed adduct in ESI-MS. | |

| Infrared (IR) Spectroscopy | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Phenyl group C-H bonds. |

| Aliphatic C-H Stretch | ~2800-3000 cm⁻¹ | Piperidine ring C-H bonds. | |

| C-O-C Stretch | ~1050-1150 cm⁻¹ | Ether linkage. | |

| N-H Stretch | ~3300-3500 cm⁻¹ | Secondary amine of the piperidine ring. | |

| ¹H NMR Spectroscopy | Aromatic Protons | ~7.20-7.50 ppm | Protons on the two phenyl rings. |

| Methine Proton (-O-CH(Ph)₂) | Downfield singlet/peak | Unique proton of the diphenylmethoxy group. | |

| Piperidine Protons | ~1.5-3.5 ppm | Protons on the saturated piperidine ring. | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | ~120-145 ppm | Carbons of the two phenyl rings. |

| Methine Carbon (-O-CH(Ph)₂) | Downfield signal | Unique carbon of the diphenylmethoxy group. | |

| Piperidine Carbons | ~30-75 ppm | Carbons of the saturated piperidine ring. |

Pharmacological Investigations of 4 Diphenylmethoxy Piperidine and Its Derivatives

Ligand-Receptor Binding Studies

The 4-(diphenylmethoxy)piperidine scaffold and its derivatives have been the subject of significant pharmacological investigation to characterize their interactions with various receptors and transporters. These studies have revealed a notable affinity for histamine (B1213489) H1 receptors, the dopamine (B1211576) transporter, and calcium channels, indicating a complex pharmacological profile.

Derivatives of 4-(diphenylmethoxy)piperidine have been identified as potent histamine H1 receptor antagonists. The H1 receptor plays a crucial role in mediating allergic responses; its activation by histamine can lead to vasodilation, bronchoconstriction, and pruritus. Antagonists at this receptor block the action of endogenous histamine, thereby alleviating allergy symptoms.

Research into [4-(diphenylmethoxy)piperidino]alkanoic acid derivatives demonstrated that these compounds show strong inhibitory effects in models of allergic reaction. Specifically, studies transforming classical antihistamines into nonsedative antiallergic agents found that these piperidine (B6355638) derivatives possess significant antiallergic activity. The piperidine class of molecules is recognized for predominantly blocking the TM3 and TM6 regions of the H1 receptor to exert their inhibitory effects. Further investigations into structurally related 4-(diphenylmethyl)-1-piperazine derivatives confirmed that compounds with this core structure can act as moderate to potent in vitro histamine H1-receptor antagonists.

A significant area of research has focused on the interaction of 4-(diphenylmethoxy)piperidine derivatives with the dopamine transporter (DAT). The DAT is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT is a mechanism shared by various therapeutic agents and substances of abuse.

Derivatives of 4-(diphenylmethoxy)piperidine function as inhibitors of the dopamine transporter. Their potency is often evaluated in competitive binding assays by measuring their ability to inhibit the binding of known DAT ligands, such as [3H]WIN 35,428. This method indicates that these compounds bind to the dopamine transporter, competitively inhibiting the reuptake of dopamine.

Structure-activity relationship (SAR) studies have been conducted on various analogues of 4-(diphenylmethoxy)piperidine to optimize their binding affinity for DAT. These studies have yielded compounds with high potency, as measured by their half-maximal inhibitory concentration (IC50). For instance, molecular modifications of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine led to analogues with IC50 values as low as 6.0 nM. Similarly, modifications to the N-benzyl portion of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have produced compounds with IC50 values in the low nanomolar range. The introduction of a strong electron-withdrawing cyano group resulted in a derivative with an exceptionally potent DAT IC50 value of 3.7 nM.

| Compound | Description | DAT IC50 (nM) | Source |

|---|---|---|---|

| Compound 5d | Derivative with electron-withdrawing cyano group | 3.7 | |

| Compound 19a | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue | 6.0 | |

| Compound 9 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue | 6.6 | |

| Compound 13b | Analogue with thiophene (B33073) ring replacing a phenyl ring | 13.8 | |

| GBR 12909 | Reference Compound | 14 | |

| Compound 11b | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (R = NO2) | 16.4 | |

| Compound 5a | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (R = F) | 17.2 | |

| Compound 21a | Analogue with benzhydryl N-atom moved to an adjacent position | 19.7 |

A critical aspect of developing DAT ligands is their selectivity over other monoamine transporters, namely the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). High selectivity for DAT over SERT is often associated with a lower abuse potential. Numerous analogues of 4-(diphenylmethoxy)piperidine have demonstrated a preferential interaction with DAT compared to SERT and NET.

For example, studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues found that compounds with strong electron-withdrawing substituents were not only potent but also highly selective for DAT. One such compound exhibited a DAT/SERT selectivity ratio of 615. Many of these novel analogues have shown significantly greater selectivity than the reference compound GBR 12909.

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Selectivity Ratio (DAT/SERT or SERT/DAT) | Source |

|---|---|---|---|---|---|

| Compound 5d | 3.7 | 2275 | - | 615 (DAT/SERT) | |

| Compound 5a | 17.2 | 1926 | - | 112 (SERT/DAT) | |

| Compound 11b | 16.4 | 1771 | - | 108 (SERT/DAT) | |

| Compound 9 | 6.6 | 223 | - | 33.8 (DAT/SERT) | |

| Compound 19a | 6.0 | 180 | - | 30.0 (DAT/SERT) | |

| Compound 21a | 19.7 | 137 | 1111 | 6.95 (SERT/DAT) | |

| GBR 12909 | 14 | 85.4 | - | 6.1 (DAT/SERT) |

In addition to their effects on histamine receptors and monoamine transporters, certain 4-(diphenylmethoxy)piperidine derivatives have been investigated for their interaction with voltage-dependent calcium channels (VDCCs). These channels are critical for regulating numerous physiological functions, including vascular tone.

Studies using molecular modeling and functional assays have shown that 4-diphenylmethoxy-1-methylpiperidine derivatives can interact with the L-type calcium channel (LTCC) structure CaV1.1. Molecular docking predicted that these compounds bind to a pocket on the channel, and functional studies confirmed that they inhibit Ca2+-dependent contractions in isolated mouse mesenteric arteries. This suggests that the anticontractile effects of these compounds may be at least partially mediated by the blockade of vascular Ca2+ channels.

Prostaglandin (B15479496) D Synthase (H-PGDS) Inhibition by Derivatives (e.g., HQL-79)

Derivatives of the 4-(diphenylmethoxy)piperidine structure have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of the inflammatory mediator prostaglandin D2 (PGD2). nih.gov A notable example is HQL-79, which has been characterized as a potent, selective, and orally active inhibitor of human H-PGDS. medchemexpress.comimmune-system-research.com

In vitro studies have demonstrated that HQL-79 effectively inhibits recombinant human H-PGDS activity with a half-maximal inhibitory concentration (IC50) of 6 μM. immune-system-research.com Further kinetic analysis revealed that HQL-79 acts as a competitive inhibitor with respect to the substrate prostaglandin H2 (PGH2) and a non-competitive inhibitor with respect to the cofactor glutathione (B108866) (GSH). medchemexpress.comimmune-system-research.comnih.gov The inhibition constants (Ki) were determined to be 5 μM against PGH2 and 3 μM against GSH. immune-system-research.comnih.gov Surface plasmon resonance analysis showed that HQL-79 binds to H-PGDS with a dissociation constant (Kd) of 0.8 μM, a binding affinity that is significantly enhanced in the presence of GSH and Mg2+. medchemexpress.comnih.gov

The selectivity of HQL-79 is a key feature, as it shows no significant inhibitory effect on other enzymes in the prostanoid synthesis pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase (m-PGES), or lipocalin-type prostaglandin D synthase (L-PGDS), at concentrations up to 300 μM. medchemexpress.comimmune-system-research.com This selectivity ensures a targeted reduction in PGD2 levels without broadly affecting other essential prostanoids. nih.gov

| Parameter | Value (μM) | Description |

|---|---|---|

| IC50 | 6 | Concentration for 50% inhibition of enzyme activity. |

| Ki (vs. PGH2) | 5 | Inhibition constant, competitive inhibition. |

| Ki (vs. GSH) | 3 | Inhibition constant, non-competitive inhibition. |

| Kd | 0.8 | Dissociation constant, indicating binding affinity. |

Sigma Receptor Ligand Activity of Piperidine Analogues

The piperidine moiety is a common structural feature in ligands that bind to sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions and neurological conditions. nih.govacs.org Numerous studies have explored the structure-activity relationships (SAR) of piperidine analogues to develop selective ligands for these receptors.

Research has shown that the piperidine ring is a critical structural element for dual histamine H3 and sigma-1 receptor activity. nih.govacs.org For instance, a comparison between a piperazine-containing compound and its piperidine analogue revealed a dramatic increase in affinity for the σ1 receptor for the piperidine compound (Ki = 3.64 nM) compared to the piperazine (B1678402) derivative (Ki = 1531 nM), while maintaining high affinity for the H3 receptor. nih.govacs.org

Further studies on phenoxyalkylpiperidines have demonstrated that substitutions on the piperidine ring can modulate affinity and selectivity. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidines with a 4-methyl substituent on the piperidine ring showed optimal interaction with the σ1 subtype, with Ki values in the sub-nanomolar to low nanomolar range (0.89–1.49 nM). uniba.it Increasing the degree of methylation on the piperidine ring generally led to a progressive decrease in σ1 affinity. uniba.it

| Compound Type | Substitution | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|---|

| Piperidine Analogue | - | 3.64 | - |

| Piperazine Analogue | - | 1531 | - |

| N-[(4-chlorophenoxy)ethyl]piperidine | 4-methyl | 0.34 - 1.18 | - |

| N-[(4-methoxyphenoxy)ethyl]piperidine | 4-methyl | 0.89 - 1.49 | - |

Opioid Receptor Modulation by Related Piperidine Scaffolds

The phenylpiperidine scaffold is a well-established pharmacophore for ligands of opioid receptors, particularly the mu-opioid receptor (μOR). plos.orgnih.gov This class of compounds includes potent analgesics. While structurally distinct from 4-(diphenylmethoxy)piperidine, these related scaffolds provide insight into how the piperidine core can be modified to interact with the opioid system.

The 4-phenylpiperidine (B165713) structure is central to the design of potent μOR agonists. researchgate.netdrugbank.com Modifications to this core structure have been extensively studied to understand the SAR at the μOR. For example, the inclusion of a polar group at the 4-position of the piperidine ring and substitutions on the N-linked substituent are critical for binding affinity. plos.orgnih.gov The removal of the N-phenethyl group from the fentanyl scaffold, for instance, significantly reduces binding affinity at the μOR. plos.orgnih.gov

More closely related scaffolds, such as the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine structure, are known as universal opioid antagonist pharmacophores. acs.org Interestingly, removal of the 3,4-dimethyl groups from this scaffold was found to increase binding affinity for the nociceptin (B549756) opioid receptor (NOP) by 10-fold, while maintaining high affinity for μ, delta (δ), and kappa (κ) opioid receptors, resulting in the first pan-opioid antagonist with nanomolar affinity at all four receptor subtypes. acs.org This demonstrates that even subtle modifications to the piperidine ring can dramatically alter the receptor binding profile within the opioid system. acs.org

In Vitro Pharmacological Assays

Cellular Uptake Inhibition Studies

Analogues of 4-(diphenylmethoxy)piperidine have been extensively investigated as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). These studies are crucial for understanding the potential of these compounds to modulate neurotransmitter levels in the synapse.

Structure-activity relationship studies on derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown that these compounds can be potent and selective DAT inhibitors. The introduction of electron-withdrawing substituents on the N-benzyl ring generally increases activity and selectivity for the DAT over the serotonin transporter (SERT). For example, a derivative with a cyano group was found to be a highly potent and selective ligand for the DAT, with an IC50 value of 3.7 nM and a DAT/SERT selectivity ratio of 615. Bioisosteric replacement of a phenyl ring in the diphenylmethoxy moiety with a thiophene ring also produced highly potent compounds.

| Compound/Derivative | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |

|---|---|---|---|

| N-benzyl (R=F) | 17.2 | 1926.4 | 112 |

| N-benzyl (R=NO2) | 16.4 | 1771.2 | 108 |

| N-cyano | 3.7 | 2275.5 | 615 |

| Thiophene bioisostere | 13.8 | - | - |

Studies on Histamine-Induced Signaling Pathways

Many derivatives based on the 4-(diphenylmethoxy)piperidine scaffold function as potent histamine H1 receptor antagonists. nih.govmedchemexpress.com The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gαq/11 pathway. mdpi.com This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). mdpi.com

Compounds containing the 4-(diphenylmethoxy)piperidine moiety act as inverse agonists or antagonists at the H1 receptor, competitively blocking the binding of histamine. nih.govacs.org By doing so, they inhibit the downstream signaling cascade, preventing the histamine-induced increase in intracellular Ca2+ and subsequent cellular responses, such as smooth muscle contraction and increased vascular permeability. nih.gov For example, the compound WY-49051, which features a 4-(diphenylmethoxy)-1-piperidinyl group, has been identified as a potent and orally active H1-antagonist. nih.govmedchemexpress.com Such compounds effectively mitigate the physiological effects of histamine release in allergic reactions. nih.gov

Effects on Calcium-Mediated Vascular Contractions

Research into the effects of 4-(diphenylmethoxy)piperidine derivatives on vascular smooth muscle has demonstrated their ability to inhibit calcium-mediated contractions. Specifically, studies on isolated mouse mesenteric arteries have shown that 4-diphenylmethoxy-1-methylpiperidine derivatives can impede Ca²⁺-dependent contractions. This inhibitory action is thought to be at least partially attributable to the blockade of vascular Ca²⁺ channels, a mechanism shared by some other piperidine derivatives known for their smooth muscle relaxant properties. researchgate.netresearchgate.net The inhibition of Ca²⁺ influx through L-type calcium channels is a key mechanism in reducing vascular tone and promoting smooth muscle relaxation.

Enzyme Inhibition Kinetics (e.g., H-PGDS, COX enzymes)

The enzymatic inhibition profile of 4-(diphenylmethoxy)piperidine derivatives has been a subject of investigation, particularly concerning enzymes involved in inflammatory and allergic responses. One notable derivative, 4-(diphenylmethoxy)-1–3-(1H-tetrazol-5-yl)propyl-piperidine, also known as HQL-79, has been identified as a selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor. nih.gov H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in allergic reactions. The inhibition of H-PGDS is a therapeutic strategy for managing allergic diseases. While the selective inhibition of H-PGDS by this derivative is established, detailed kinetic data such as IC50 or Ki values are not extensively reported in the public domain. There is currently a lack of substantial evidence in the reviewed literature to suggest that 4-(diphenylmethoxy)piperidine or its derivatives are significant inhibitors of cyclooxygenase (COX) enzymes.

In Vivo Pharmacological Evaluation

The in vivo effects of 4-(diphenylmethoxy)piperidine and its derivatives have been explored in various animal models, shedding light on their potential therapeutic applications.

Behavioral Studies in Animal Models (e.g., Locomotor Activity)

Behavioral studies in animal models have provided insights into the central nervous system effects of certain 4-(diphenylmethoxy)piperidine derivatives. For instance, the derivative 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine has been shown to increase locomotor activity in mice. researchgate.net This suggests a stimulant effect on the central nervous system, which is consistent with findings related to the interaction of these compounds with dopamine transporters. Preliminary behavioral assessments of other derivatives have indicated that they are less stimulating than cocaine at comparable doses and show incomplete generalization from the cocaine stimulus in drug-discrimination studies in mice.

Investigations into CNS Disorders and Neuroactive Substance Mechanisms

Derivatives of 4-(diphenylmethoxy)piperidine have been investigated for their potential in treating central nervous system (CNS) disorders, with a significant focus on their interaction with neuroactive substance mechanisms. Research has identified several analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine as potent and selective ligands for the dopamine transporter (DAT). nih.govacs.org The inhibition of dopamine reuptake by targeting the DAT is a key mechanism in the treatment of conditions such as cocaine addiction. Structure-activity relationship studies have shown that modifications to the aromatic rings of these compounds can significantly influence their potency and selectivity for the DAT over the serotonin transporter (SERT). nih.gov

Anti-Allergic and Anti-Asthmatic Effects

The anti-allergic potential of 4-(diphenylmethoxy)piperidine derivatives has been demonstrated through the synthesis and evaluation of various analogs. nih.gov A study on [4-(diphenylmethoxy)piperidino]alkanoic acid derivatives revealed their potent antiallergic activities. nih.gov One particular optically active isomer, (+)-3-[4-[(4-Methylphenyl)phenylmethoxy]piperidino]propionic acid, exhibited a stronger antiallergic effect in the 48-hour homologous passive cutaneous anaphylaxis (PCA) test than established antihistamines like ketotifen (B1218977) and terfenadine. nih.gov Notably, this compound did not show significant CNS side effects in mice. nih.gov The anti-allergic effects of these compounds are further supported by the finding that some derivatives can inhibit H-PGDS, an enzyme central to the production of the pro-allergic mediator PGD2. nih.gov

| Compound | Test Model | Activity | Reference |

| (+)-3-[4-[(4-Methylphenyl)phenylmethoxy]piperidino]propionic acid | 48h homologous passive cutaneous anaphylaxis (PCA) test in rats | ED50 = 0.17 mg/kg (p.o.) | nih.gov |

Cardiovascular Effects and Smooth Muscle Relaxation

The cardiovascular effects of 4-(diphenylmethoxy)piperidine derivatives are closely linked to their ability to induce smooth muscle relaxation. As established in studies on calcium-mediated vascular contractions, these compounds can inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation. researchgate.netnih.gov This mechanism is a hallmark of many piperidine-based compounds with antispasmodic and smooth muscle relaxant properties. researchgate.netnih.gov The relaxation of vascular smooth muscle contributes to a reduction in peripheral resistance and may have implications for blood pressure regulation.

Anti-inflammatory Activity

The piperidine nucleus is a key pharmacophore in numerous compounds exhibiting anti-inflammatory properties. wisdomlib.orgnih.gov Research has explored various piperidine analogues for their potential to mitigate inflammatory processes, with some demonstrating efficacy comparable to established anti-inflammatory drugs. nih.gov The anti-tryptic activity of synthesized derivatives is often evaluated in vitro as an indicator of their potential to inhibit trypsin's role in inflammation. wisdomlib.org

One area of investigation involves phenylpiperidine derivatives. A study on a series of amines based on this structure reported their activities in the rat paw carrageenan test, a standard model for evaluating acute inflammation. nih.gov Notably, some of these compounds, such as 4-piperidino-β-methylphenethylamine, displayed anti-inflammatory activity comparable to that of phenylbutazone. nih.gov Another study focused on derivatives of 4-Hydroxy-4-phenyl piperidine and their interaction with the protease enzyme trypsin. wisdomlib.org The parent compound showed moderate inhibition, while its synthesized derivatives demonstrated excellent interaction, suggesting they may serve as effective anti-inflammatory agents. wisdomlib.org

Curcumin, a natural compound known for its anti-inflammatory effects, has inspired the synthesis of derivatives to improve its drug-like properties. Among these are diarylidene-N-methyl-4-piperidones (DANMPs). In vitro assessments using RAW 264.7 macrophage cells showed that these compounds could reduce the secretion of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with pro-inflammatory agents.

The natural alkaloid piperine (B192125), a derivative of piperidine, has also been shown to possess anti-inflammatory, antinociceptive, and antiarthritic effects. nih.gov In a rat model of carrageenan-induced arthritis, piperine administration significantly reduced paw volume. nih.gov Histological examination of the ankle joints in these models revealed that piperine treatment led to a significant reduction in lymphocyte infiltration, confirming its anti-inflammatory action. nih.gov

| Compound/Derivative Class | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| 4-piperidino-β-methylphenethylamine | Rat Paw Carrageenan Test | Activity comparable to phenylbutazone. | nih.gov |

| 4-Hydroxy-4-phenyl piperidine Derivatives | In vitro anti-tryptic activity | Showed excellent interaction with trypsin, indicating potential anti-inflammatory response. | wisdomlib.org |

| Diarylidene-N-methyl-4-piperidones (Curcumin Analogues) | RAW 264.7 Macrophages (Griess Assay) | Reduced secretion of nitric oxide (NO) in pro-inflammatory M1 macrophages. | |

| Piperine | Carrageenan-induced Arthritis (Rat Model) | Significantly reduced paw volume and lymphocyte infiltration. | nih.gov |

Antihypertensive Properties of Piperidine Derivatives

The piperidine scaffold is integral to the structure of various therapeutic agents, including those with antihypertensive activity. biointerfaceresearch.com Research has led to the development of several classes of piperidine derivatives that lower blood pressure through different mechanisms.

One such class is piperidinebenzenesulfenamides. A study detailed the synthesis and antihypertensive activity of these compounds and a related series, 1-arylpiperazine-4-benzenesulfenamides. nih.gov Several compounds from the latter series demonstrated significant antihypertensive properties, with compounds designated 7a and 7k being particularly noteworthy. nih.gov The antihypertensive effects of certain piperidine derivatives are linked to their action as selective alpha-1 adrenergic antagonists. drugbank.com Indoramin, a piperidine antiadrenergic drug, functions as a selective alpha-1 adrenergic antagonist without causing reflex tachycardia. drugbank.com

Furthermore, (1,4-Benzothiazinyloxy)alkylpiperazine derivatives have been synthesized and evaluated for their affinity for alpha-adrenoceptors. nih.gov Specific compounds within this series that featured an oxyalkyl-(2-methoxyphenyl)piperazine side chain were identified as effective alpha-1-adrenoceptor ligands, a characteristic associated with potential antihypertensive agents. nih.gov

| Derivative Class | Mechanism/Target | Example Compound(s) | Reference |

|---|---|---|---|

| 1-Arylpiperazine-4-benzenesulfenamides | Antihypertensive | 7a, 7k | nih.gov |

| Piperidine Antiadrenergics | Selective alpha-1 adrenergic antagonist | Indoramin | drugbank.com |

| (1,4-Benzothiazinyloxy)alkylpiperazine derivatives | Alpha-1-adrenoceptor ligands | Derivatives with an oxyalkyl-(2-methoxyphenyl)piperazine side chain | nih.gov |

Antiulcer Applications of Piperidine Derivatives

Piperidine derivatives have been investigated for their potential in treating peptic ulcer disease, primarily through their anti-secretory and cytoprotective activities. nih.gov Research has focused on modifying the piperidine structure to create potent anti-ulcer agents.

A significant finding in this area involves derivatives of 4-(diphenylmethyl)piperidine. The compound 4-(Diphenylmethyl)-1-piperidinemethanimine was identified as a potent oral gastric antisecretory agent in rats, though it also possessed strong anticholinergic effects. nih.gov To develop a nonanticholinergic alternative, analogues were designed, leading to the synthesis of 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, also known as fenoctimine. nih.gov This compound proved to be an effective antisecretory agent that lacked anticholinergic activity and proceeded to clinical trials. nih.gov

Another class of compounds, piperidine-linked dihydropyrimidinone derivatives, has also been evaluated for anti-ulcer activity. nih.govnih.gov In an 80% ethanol-induced ulcer model in animals, several of these hybrid compounds were found to be active. nih.gov The most potent compound of the series, designated as compound 15, effectively inhibited the formation of gastric ulcers and enhanced the secretion of gastric mucin, indicating both anti-secretory and cytoprotective effects. nih.govnih.gov

The natural piperidine alkaloid, piperine, has also demonstrated protective effects against experimentally induced gastric ulcers. researchgate.net Its mechanism involves the reduction of gastric acid volume, gastric acidity, and pepsin activity. researchgate.net

| Compound/Derivative Class | Model/Target | Key Finding | Reference |

|---|---|---|---|

| Fenoctimine (4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine) | Gastric acid secretion | Potent gastric antisecretory agent with no anticholinergic activity. | nih.gov |

| Piperidine-linked dihydropyrimidinone hybrids (e.g., Compound 15) | Ethanol-induced ulcer model | Inhibited ulcer formation and increased gastric mucin secretion. | nih.govnih.gov |

| Piperine | Experimental gastric ulcer | Reduced gastric acid volume, acidity, and pepsin activity. | researchgate.net |

Antimicrobial Properties of Piperidine Derivatives

The piperidine ring is a common structural motif in compounds investigated for antimicrobial activity against a range of pathogens. biointerfaceresearch.com Studies have explored various synthetic derivatives for their efficacy against both bacteria and fungi. biointerfaceresearch.combiomedpharmajournal.orgresearchgate.net

One study involved the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives. biomedpharmajournal.org These compounds were screened for in vitro antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, and for antifungal activity against species such as M. gypseum and C. albicans. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed significant antifungal activity when compared to the standard drug terbinafine, while the parent piperidin-4-ones also exhibited good antibacterial activity compared to ampicillin. biomedpharmajournal.org

In another research effort, six novel piperidine derivatives were synthesized and evaluated. researchgate.netacademicjournals.org One compound, designated as compound 6, showed the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against the seven bacteria tested. researchgate.netacademicjournals.org The compounds also showed varied degrees of inhibition against fungal species like Aspergillus niger and Candida albicans, although they were inactive against Fusarium verticillioides and others. researchgate.netacademicjournals.org

Further research on newly synthesized piperidine derivatives tested their antibacterial action against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) using the disc diffusion method. biointerfaceresearch.com The results indicated that both synthesized compounds were active, with one showing superior activity over the other. biointerfaceresearch.com Similarly, an investigation into 2,6-dipiperidino-1,4-dihalogenobenzenes found that certain derivatives could inhibit the growth of all tested bacterial strains as well as the yeast-like fungus Candida albicans at MIC values ranging from 32 to 512 µg/ml. nih.gov

| Derivative Class | Tested Organisms | Key Finding | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Bacteria (S. aureus, E. coli) and Fungi (M. gypseum, C. albicans) | Significant antifungal activity; good antibacterial activity. | biomedpharmajournal.org |

| Novel piperidine derivatives (e.g., Compound 6) | Seven bacterial strains; Fungi (A. niger, C. albicans) | Compound 6 exhibited the strongest inhibitory activity and best MIC results against bacteria. | researchgate.netacademicjournals.org |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Gram-positive and Gram-negative bacteria; C. albicans | Inhibited growth of all test strains at MICs of 32-512 µg/ml. | nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Receptor Binding and Efficacy

The fundamental pharmacophore for high-affinity binding to the dopamine (B1211576) transporter in this class of compounds consists of three key features: the basic piperidine (B6355638) nitrogen, the bulky lipophilic diphenylmethoxy group, and a specific spatial distance and orientation between them. acs.orgacs.org The protonatable nitrogen atom is believed to engage in an ionic interaction with a conserved aspartate residue in the transporter's binding site, a common feature for many monoamine transporter ligands. acs.org The two phenyl rings of the diphenylmethoxy moiety occupy a large hydrophobic pocket within the receptor. The ether oxygen atom also plays a role, likely as a hydrogen bond acceptor. acs.orgnih.gov

Impact of Substitutions on the Piperidine Ring

Modifications to the piperidine ring, especially at the nitrogen atom, have profound effects on the binding affinity and selectivity of these compounds.

The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. The parent compound, 4-(diphenylmethoxy)piperidine, is a secondary amine. N-alkylation, particularly N-benzylation, is a common strategy explored in SAR studies. acs.orgacs.org The pKa of the piperidine nitrogen, which influences its protonation state at physiological pH, is crucial for the initial ionic interaction with the transporter. acs.orgnih.gov

In a series of analogues based on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, altering the pKa value through chemical modification was shown to impact binding affinity. For instance, converting the piperidine nitrogen to a carbamate, as in a methyl chloroformate derivative, which significantly lowers basicity, would be expected to reduce binding potency at the DAT. acs.org Conversely, N-alkylation generally maintains a pKa in the optimal range for binding. Further alkylation of analogous nitrogen atoms in related series has been shown to reduce activity for the transporter. nih.gov

For N-benzyl derivatives, substitutions on the benzyl (B1604629) ring significantly modulate binding potency and selectivity, primarily for the dopamine transporter over the serotonin (B10506) transporter. acs.orgacs.org

Generally, introducing electron-withdrawing groups on the phenyl ring of the N-benzyl moiety enhances both potency and selectivity for the DAT. acs.org For example, a 4'-nitro (NO₂) substitution resulted in one of the most potent and selective compounds in a study, with an IC₅₀ of 16.4 nM for DAT and a SERT/DAT selectivity ratio of 108. acs.org Similarly, a 4'-fluoro (F) substituent also produced a highly potent and selective compound. acs.org

Further studies explored a range of 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents. acs.orgnih.gov Alkenyl and alkynyl groups at the 4'-position were found to produce potent compounds, with a 4'-vinyl substitution being the most potent in that series. acs.orgnih.gov The replacement of the N-benzyl phenyl ring with larger aromatic systems like α- and β-naphthyl groups was also investigated, demonstrating that the steric and electronic properties of this region are key to fine-tuning the ligand-receptor interaction. acs.orgnih.gov

Table 1: Effect of N-Benzyl Aromatic Substitutions on Transporter Binding Affinity Data from studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues.

| Compound | N-Benzyl Substituent (R) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | SERT/DAT Ratio |

| 1a | H | 25.1 | 1004 | 40 |

| 5a | 4'-F | 17.2 | 1920 | 112 |

| 11b | 4'-NO₂ | 16.4 | 1770 | 108 |

| 6 | 4'-Vinyl | 14.5 | 1184 | 82 |

Source: Adapted from Dutta AK, et al. J Med Chem. 1997;40(1):35-43. acs.org and Dutta AK, et al. J Med Chem. 2002;45(3):654-62. acs.org

Stereochemical Considerations in SAR

Stereochemistry plays a critical role in the biological activity of 4-(diphenylmethoxy)piperidine derivatives. The three-dimensional arrangement of atoms can significantly influence how a molecule binds to its target receptor.

For instance, in a series of 3-carbomethoxy-4-(aryl-substituted)piperidines, the cis-diastereomer was consistently found to be a more potent inhibitor of the human dopamine transporter than the trans-diastereomer. researchgate.net This highlights the importance of the relative orientation of the substituents on the piperidine ring for optimal interaction with the DAT.

In studies of hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine, stereospecific interactions were observed both in vitro and in vivo. lilab-ecust.cn The introduction of a hydroxyl group into the piperidine ring creates chiral centers, and the resulting enantiomers often exhibit different binding affinities and functional activities at the monoamine transporters.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For piperidine derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. These models often use descriptors related to the compound's electronic properties, steric features, and lipophilicity. For example, QSAR studies on piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus revealed that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov Conversely, the area of the molecular shadow in the XZ plane was found to be inversely proportional to the inhibitory activity. nih.gov

In the context of 4-phenylpiperidine (B165713) derivatives, QSAR modeling has highlighted the importance of specific structural features for determining biological responses like receptor affinity and metabolic stability. For instance, models have shown that electron-donating substituents on the phenyl ring can enhance binding to the mu-opioid receptor, while bulky groups may reduce efficacy due to steric hindrance.

While specific QSAR models for 4-(diphenylmethoxy)piperidine itself are not detailed in the provided results, the application of QSAR to related piperidine structures underscores its utility in rational drug design. By quantifying the relationship between structure and activity, QSAR can guide the synthesis of new analogues with improved potency and selectivity. nih.govmdpi.com

Metabolic and Degradation Pathway Analysis

Identification of Metabolites of 4-(Diphenylmethoxy)piperidine

4-(Diphenylmethoxy)piperidine is primarily recognized not as a parent compound that produces further metabolites but as a principal metabolite itself.

4-(Diphenylmethoxy)piperidine, also known by the name Desalkyl Ebastine, is a well-documented metabolite of the second-generation H1 antihistamine, Ebastine. scbt.comusbio.netkoreascience.krscbt.comchemicalbook.comchemicalbook.in The formation of 4-(Diphenylmethoxy)piperidine occurs through the extensive first-pass metabolism that Ebastine undergoes in the liver and small intestine following oral administration. koreascience.kr

Forced Degradation Studies and Product Characterization

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, providing insights into a compound's stability.

While specific forced degradation studies focusing solely on 4-(Diphenylmethoxy)piperidine are not extensively detailed in the public literature, studies on its parent compound, Ebastine, offer relevant insights. Research on Ebastine has shown that it is susceptible to degradation under oxidative and UV light conditions. researchgate.net It has been suggested that the extensive degradation observed under oxidative stress may be due to the oxidation of the piperidine (B6355638) ring. researchgate.net

In a specific study, the forced degradation of Ebastine under ultraviolet light led to the formation of a novel and significant degradation product. researchgate.net This product was isolated and its structure was identified as 2-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(tert-butyl)phenyl)-2-methylcyclopropanol through advanced spectroscopic techniques. researchgate.netresearchgate.net This finding highlights a potential pathway of degradation for the 4-(diphenylmethoxy)piperidine moiety when subjected to UV stress as part of a larger molecule. Theoretical studies on the atmospheric degradation of the basic piperidine structure suggest that oxidation can lead to ring-opening or the formation of products like piperidin-4-one, depending on the position of the initial radical attack. whiterose.ac.uknih.gov

Enzymatic Biotransformation and Hepatic Cytochrome P-450 Metabolism

The biotransformation of xenobiotics is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov

The formation of 4-(Diphenylmethoxy)piperidine from Ebastine is a classic example of a CYP-mediated reaction. Studies using human liver microsomes have definitively identified the specific CYP isoforms responsible for this metabolic step. The N-dealkylation of Ebastine to yield 4-(Diphenylmethoxy)piperidine (desalkylebastine) is mainly catalyzed by the CYP3A4 isoform. koreascience.krresearchgate.netpsu.eduresearchgate.netuni.lu To a lesser extent, CYP3A5 may also contribute to this dealkylation process. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(Diphenylmethoxy)piperidine and its derivatives, docking studies are instrumental in understanding their interactions with biological targets.

Research has shown that derivatives of 4-(diphenylmethoxy)piperidine can be screened against various protein targets, such as dopamine (B1211576) receptors, to predict their binding affinities. These computational predictions are a key part of the drug discovery process, helping to identify promising candidates for further development. nih.govresearchgate.net The process involves generating a 3D structure of the ligand and docking it into the active site of the target protein to estimate the binding energy. For instance, docking studies with 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, a related piperidone derivative, identified it as a promising compound against a protein from Helicobacter pylori with a strong binding affinity. nih.gov

The interaction between a ligand and its target is not merely a binary event but is quantified by binding affinity, which indicates how strongly the drug binds to the target protein. nih.gov Computational models can predict these affinities, which are often expressed as Ki (inhibition constant), Kd (dissociation constant), or IC50 (half-maximal inhibitory concentration). nih.gov Machine learning and deep learning approaches are increasingly being used to enhance the accuracy of these predictions by learning from large datasets of known drug-target interactions. nih.govbiorxiv.org

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one | 2B7N (Helicobacter pylori) | -8.0 | nih.gov |

Conformational Analysis and 3D Structure-Activity Correlations

Conformational analysis of the piperidine (B6355638) ring is crucial for understanding its biological activity. The piperidine ring in compounds like 4-(Diphenylmethoxy)piperidine typically adopts a chair conformation to minimize steric hindrance. Substituents at the 4-position generally prefer an equatorial orientation to optimize interactions and stability.

Three-dimensional structure-activity relationship (3D-SAR) studies, often employing techniques like Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural features of molecules with their biological activities. researchgate.netresearchgate.net For analogues of 4-(diphenylmethoxy)piperidine, CoMFA models have been developed to understand the structural requirements for optimal binding to targets like the dopamine transporter (DAT). researchgate.net These models have successfully predicted the binding affinities of new analogues and have guided the design of more potent and selective compounds. researchgate.net It has been found that symmetrical para substituents on the benzene (B151609) rings are important for high potency in binding to the dopamine transporter. researchgate.net

| Compound | Target | IC50 (nM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine | Dopamine Transporter | 22.1 ± 5.73 | Symmetrical para-fluoro substitution | researchgate.net |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | Dopamine Transporter | 17.0 ± 1.0 | Presence of H-bond donor in piperidine ring | researchgate.net |

DFT (Density Functional Theory) Calculations for Charge Distribution

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidine derivatives, DFT calculations are employed to optimize molecular geometries, predict charge distributions, and assess electronic properties like HOMO-LUMO gaps, which relate to the molecule's reactivity. nih.gov

DFT calculations can be performed using software packages like Gaussian, often with functionals such as B3LYP and basis sets like 6-31G(d,p). ekb.egmdpi.com These calculations provide insights into the molecular electrostatic potential, identifying the reactive sites of the molecule. nih.gov For instance, in a study of a spirooxindole grafted with a piperidine moiety, DFT calculations were used to determine the charge distribution at different atomic sites using Natural Bond Orbital (NBO) analysis. ekb.eg The calculated structure showed good agreement with experimental X-ray data. ekb.eg DFT can also be used to predict NMR spectra, which aids in the structural elucidation of unknown compounds. researchgate.net

| Computational Method | Property Calculated | Application | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Molecular geometry, MESP, HOMO-LUMO gap | Understanding reactive sites and kinetic stability | nih.gov |

| DFT (B3LYP/6-31G(d)) | Vibrational properties (Raman spectra) | Confirming experimental spectroscopic data | researchgate.net |

| DFT with NBO analysis | Charge distribution | Analyzing electronic structure and reactivity | ekb.eg |

Prediction of Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models are widely used to predict BBB permeability. frontiersin.org These models often rely on physicochemical properties such as lipophilicity, polar surface area, molecular size, and hydrogen bonding capacity. mdpi.com

For derivatives of 4-(diphenylmethoxy)piperidine, their potential to penetrate the BBB is a key consideration in their development as therapeutics for CNS disorders. researchgate.net Increased locomotor activity observed in mice treated with certain analogues is indicative of BBB penetration. researchgate.net Physics-based approaches, such as calculating the energy of solvation (E-sol), have shown a strong correlation with experimentally determined brain penetration (Kp,uu). drughunter.com For instance, compounds with an E-sol value greater than -16 kcal/mol have a high probability of achieving desirable brain penetration. drughunter.com Quantitative structure-activity relationship (QSAR) models have also been developed to predict logBB (the logarithm of the brain-to-blood concentration ratio) based on molecular descriptors. frontiersin.org

| Prediction Method | Key Descriptors | Outcome | Reference |

|---|---|---|---|

| Physics-based (E-sol) | Energy of solvation | Strong correlation with Kp,uu | drughunter.com |

| QSAR | Lipophilicity, polar surface area, H-bonding | Predicts logBB values | frontiersin.orgmdpi.com |

| In-vitro models | Caco-2 cell permeability | Experimental prediction of BBB penetration |

Future Directions and Therapeutic Potential

Development of Novel Dopamine (B1211576) Transporter Inhibitors for CNS Disorders

The inhibition of the dopamine transporter (DAT) is a critical mechanism in the treatment of various neurological and psychiatric conditions. The 4-(diphenylmethoxy)piperidine structure has proven to be a valuable template for designing potent and selective DAT inhibitors.

Exploration of 4-(Diphenylmethoxy)piperidine Analogues as Potential Therapies for Cocaine Addiction

Cocaine addiction is strongly linked to the blockade of the dopamine transporter, leading to an accumulation of dopamine in the synapse and producing the drug's reinforcing effects. nih.goveventscribe.net Consequently, developing DAT inhibitors that can compete with cocaine at its binding site without producing similar euphoric effects is a key strategy in addiction pharmacotherapy. nih.gov

Research has focused on synthesizing and evaluating analogues of 4-(diphenylmethoxy)piperidine and related compounds like GBR 12935 and GBR 12909. nih.govnih.govebi.ac.uk Studies have shown that modifications to the 4-(diphenylmethoxy)piperidine structure, such as substitutions on the phenyl rings and the piperidine (B6355638) nitrogen, can significantly impact binding affinity and selectivity for the DAT. researchgate.netacs.org For instance, symmetrical para-substituents on the benzene (B151609) rings have been found to be important for high potency in binding to the DAT. researchgate.net One such analogue, 4-[Bis(4-fluorophenyl)methoxy]piperidine, demonstrated a high affinity for the DAT with an IC50 value of 17.0 ± 1.0 nM. researchgate.netresearchgate.net

Interestingly, some of these analogues exhibit lower locomotor activity stimulation compared to cocaine at comparable doses, suggesting a lower potential for abuse. nih.govnih.gov In drug discrimination studies, selected compounds did not fully generalize to the effects of cocaine in mice, further supporting their potential as a non-addictive treatment alternative. nih.govnih.gov The development of long-acting formulations of these analogues is also being explored to provide sustained therapeutic effects and improve patient compliance. ebi.ac.uk

Table 1: Dopamine Transporter (DAT) and Serotonin (B10506) Transporter (SERT) Binding Affinities of Selected 4-(Diphenylmethoxy)piperidine Analogues

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity | Reference |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | 17.0 ± 1.0 | - | - | researchgate.net |

| 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine | 22.1 +/- 5.73 | - | - | researchgate.net |

| Compound 5d (with cyano group) | 3.7 | 2275 | 615 | nih.gov |

| Compound 5a (R = F) | 17.2 | 1926.4 | 112 | acs.org |

| Compound 11b (R = NO2) | 16.4 | 1771.2 | 108 | acs.org |

| Compound 13b (thiophene bioisostere) | 13.8 | - | - | acs.org |

| Compound 6 (with vinyl substitution) | Potent | - | - | nih.gov |

| Note: A lower IC50 value indicates a higher binding affinity. A higher DAT/SERT selectivity ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. The table is populated with data from the provided text. |

Design of Multifunctional Ligands Targeting Multiple Receptors

The complexity of CNS disorders often involves multiple neurotransmitter systems. This has led to the design of multifunctional ligands that can simultaneously modulate different receptors. The 4-(diphenylmethoxy)piperidine scaffold is being utilized to develop such ligands. For example, research is underway to create dual-acting ligands that target both the dopamine transporter and sigma-1 receptors, which have shown promise in attenuating cocaine self-administration in preclinical models. eventscribe.net Another approach involves developing triple reuptake inhibitors that block the transporters for dopamine, serotonin, and norepinephrine (B1679862). researchgate.net This strategy aims to achieve a broader therapeutic effect for conditions like depression. researchgate.net

Application of the 4-(Diphenylmethoxy)piperidine Scaffold in Novel Drug Design

The versatility of the piperidine ring makes it a valuable scaffold in drug discovery beyond DAT inhibitors. researchgate.net The ability to introduce various functional groups allows for the fine-tuning of pharmacological properties. researchgate.net This scaffold has been incorporated into a wide array of drugs with diverse biological activities, including analgesics, antipsychotics, and antihistamines. researchgate.net Researchers are exploring new applications by creating novel derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The 1,4-diphenalkylpiperidine structure, a related scaffold, is also being investigated for the design of potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov

Addressing Undefined Toxicity Profiles and Environmental Impact

A significant challenge in the development of new piperidine derivatives is the lack of comprehensive toxicity data. While some acute toxicity information for 4-(diphenylmethoxy)piperidine hydrochloride exists, it is often unspecified, creating a gap in the risk assessment. Furthermore, there is a general absence of studies on the environmental impact of these compounds, raising concerns about their potential ecological persistence. Future research must prioritize thorough toxicological evaluations and environmental fate studies to ensure the safety and sustainability of these emerging therapeutic agents.

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is accelerating the drug discovery process for 4-(diphenylmethoxy)piperidine analogues. clinmedkaz.orgnih.gov In silico tools, such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), are used to predict the potential protein targets and biological activities of new derivatives. clinmedkaz.org Computer-aided drug design (CADD) employs structure-based and ligand-based approaches to identify and optimize lead compounds. nih.gov Molecular docking and molecular dynamics simulations help to understand the binding interactions between the ligands and their target receptors, guiding the rational design of more potent and selective molecules. nih.gov This synergy between computational modeling and experimental validation allows for a more efficient and targeted approach to developing novel therapeutics based on the 4-(diphenylmethoxy)piperidine scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Diphenylmethoxy)piperidine and its derivatives?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For instance, piperidine derivatives react with diphenylmethyl halides (e.g., diphenylmethyl chloride) in the presence of a base such as triethylamine. Post-synthesis purification employs recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Evidence from analogous syntheses shows yields of 70–85% under optimized conditions .

Q. How can the purity and structural integrity of synthesized 4-(Diphenylmethoxy)piperidine be validated?